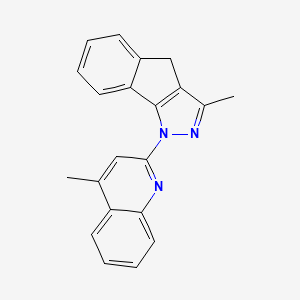

Indeno(1,2-c)pyrazole, 1,4-dihydro-3-methyl-1-(4-methyl-2-quinolinyl)-

描述

The compound 1,4-dihydro-3-methyl-1-(4-methyl-2-quinolinyl)-indeno[1,2-c]pyrazole is a tricyclic pyrazole derivative characterized by a fused indenopyrazole core substituted with a 4-methyl-2-quinolinyl group at position 1 and a methyl group at position 2. Its molecular formula is inferred as C₂₂H₁₉N₃ based on structural analogs and synthesis protocols .

属性

CAS 编号 |

130946-61-1 |

|---|---|

分子式 |

C21H17N3 |

分子量 |

311.4 g/mol |

IUPAC 名称 |

3-methyl-1-(4-methylquinolin-2-yl)-4H-indeno[1,2-c]pyrazole |

InChI |

InChI=1S/C21H17N3/c1-13-11-20(22-19-10-6-5-8-16(13)19)24-21-17-9-4-3-7-15(17)12-18(21)14(2)23-24/h3-11H,12H2,1-2H3 |

InChI 键 |

VOLSRXVQGQSSIL-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=NC2=CC=CC=C12)N3C4=C(CC5=CC=CC=C54)C(=N3)C |

产品来源 |

United States |

准备方法

Claisen–Schmidt Condensation to Form Indanone Intermediates

- Starting materials: 2,3-dihydro-1H-inden-1-one derivatives (e.g., 5-chloro-6-methoxy-2,3-dihydro-1H-inden-1-one).

- Reaction with appropriate aryl aldehydes (e.g., 4-methyl-2-quinolinecarboxaldehyde) under basic or acidic conditions.

- This step forms α,β-unsaturated ketones (chalcone-like intermediates) that are precursors for pyrazole ring formation.

- Reaction conditions: Typically reflux in ethanol or other suitable solvents, sometimes assisted by microwave irradiation to enhance reaction rates and yields.

Microwave-Assisted Cyclocondensation with Arylhydrazine Hydrochloride

- The α,β-unsaturated ketone intermediate undergoes cyclocondensation with arylhydrazine hydrochloride.

- Catalyst: Acetic acid is commonly used to facilitate ring closure.

- Solvent: Ethanol or acetonitrile.

- Microwave irradiation significantly reduces reaction time (from hours to minutes) and improves yields.

- The reaction forms the dihydroindeno[1,2-c]pyrazole scaffold by closing the pyrazole ring fused to the indene moiety.

Oxidation and Functional Group Modifications

- Some synthetic routes include oxidation steps to convert dihydro derivatives to pyrazol-4-ones or other oxidized forms.

- Oxidation can be performed using molecular oxygen in the presence of bases or other oxidants.

- These modifications can tune biological activity and physicochemical properties.

Alternative Synthetic Routes

- Reaction of 2-acylindene-1,3-diones with hydrazinyl derivatives in glacial acetic acid under reflux conditions yields indeno[1,2-c]pyrazol-4(1H)-ones.

- This method provides good yields and allows for structural diversity by varying the hydrazine and acyl components.

Analytical Characterization Supporting Preparation

- Infrared Spectroscopy (IR): Absence of C=O stretching band (~1684 cm⁻¹) confirms ring closure; presence of C=N and C=C bands (1630–1450 cm⁻¹) supports pyrazole formation.

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows characteristic singlets for indene protons and methyl groups.

- ^13C NMR confirms carbon environments consistent with fused ring systems.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and formula.

- These techniques verify the successful synthesis and purity of the target compound and its derivatives.

Summary Table of Preparation Methods

| Step | Reaction Type | Starting Materials | Conditions | Outcome/Notes |

|---|---|---|---|---|

| 1 | Claisen–Schmidt condensation | 2,3-Dihydro-1H-inden-1-one + aryl aldehyde | Reflux in ethanol or microwave-assisted | α,β-Unsaturated ketone intermediate |

| 2 | Cyclocondensation | Intermediate + arylhydrazine hydrochloride | Microwave irradiation, acetic acid catalyst, ethanol | Formation of dihydroindeno[1,2-c]pyrazole scaffold |

| 3 | Oxidation (optional) | Dihydro derivative | Base + molecular oxygen or oxidants | Pyrazol-4-one derivatives |

| 4 | Alternative hydrazone route | 2-Acylindene-1,3-dione + hydrazinyl derivatives | Reflux in glacial acetic acid | Indeno[1,2-c]pyrazol-4(1H)-ones |

Research Findings on Preparation Efficiency and Biological Relevance

- Microwave-assisted methods reduce reaction times from several hours to minutes while maintaining or improving yields (typically >70%).

- The choice of substituents on the quinoline and indene rings influences reaction efficiency and biological activity.

- The prepared compounds show promising kinase inhibitory activity, particularly against EGFR, relevant for anticancer drug development.

- Analytical data confirm the structural integrity and purity of synthesized compounds, essential for reproducible biological evaluation.

化学反应分析

Types of Reactions

Indeno(1,2-c)pyrazole, 1,4-dihydro-3-methyl-1-(4-methyl-2-quinolinyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Formation of corresponding quinoline N-oxide derivatives.

Reduction: Formation of reduced indenopyrazole derivatives.

Substitution: Formation of alkylated or acylated indenopyrazole derivatives.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its biological activities, including antimicrobial and antifungal properties.

作用机制

The mechanism of action of Indeno(1,2-c)pyrazole, 1,4-dihydro-3-methyl-1-(4-methyl-2-quinolinyl)- involves its interaction with specific molecular targets. For instance, as an EGFR tyrosine kinase inhibitor, the compound binds to the ATP-binding site of the receptor, thereby inhibiting its kinase activity. This inhibition leads to the suppression of downstream signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells .

相似化合物的比较

Cannabinoid Receptor Affinity and Selectivity

Tricyclic pyrazole derivatives are extensively studied for their interactions with cannabinoid receptors (CB1/CB2). Key comparisons include:

- Structural Insights: The target compound’s quinolinyl group contrasts with the halogenated aryl (e.g., 2,4-dichlorophenyl in compound 15) or terpenoid (e.g., bornyl in compound 14) substituents in other analogs. Aromatic systems like quinoline may favor π-π stacking in receptor binding, while bulky aliphatic groups enhance selectivity via steric complementarity with CB2’s hydrophobic pockets . Carboxamide modifications: Analogs with carboxamide substituents (e.g., N-adamantyl in compound 15) exhibit nM-range CB2 affinity, suggesting that the target compound’s lack of a carboxamide moiety may limit cannabinoid receptor activity unless compensated by the quinolinyl group’s electronic properties .

Anticancer and Kinase Inhibition Activity

Indeno[1,2-c]pyrazoles demonstrate diverse therapeutic applications:

- Substitutions at C-5 (e.g., carbohydrazide in ) enhance antitumor activity, whereas the target compound’s C-3 methyl and C-1 quinolinyl groups may prioritize kinase selectivity over cytotoxicity .

生物活性

Indeno(1,2-c)pyrazole, 1,4-dihydro-3-methyl-1-(4-methyl-2-quinolinyl)- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates an indeno[1,2-c]pyrazole framework with a quinoline moiety, which enhances its pharmacological profile. The following sections detail its synthesis, biological activities, and specific case studies that highlight its therapeutic potential.

Chemical Structure and Properties

- Molecular Formula : C21H17N

- Molecular Weight : Approximately 329.4 g/mol

- Structural Features : The compound features a fused dihydroindeno core and a pyrazole ring, which contribute to its diverse biological properties. The presence of the quinoline moiety further adds to its complexity and potential efficacy in various therapeutic applications.

Anticancer Properties

Indeno(1,2-c)pyrazole derivatives have been extensively studied for their anticancer activities. Notably, they exhibit potent inhibitory effects on several kinases involved in cancer progression:

- EGFR Inhibition : Research indicates that these compounds can inhibit the epidermal growth factor receptor (EGFR), a critical target in non-small cell lung cancer (NSCLC) therapy. In vitro studies have shown that certain derivatives can significantly reduce cell proliferation and induce apoptosis in NSCLC models .

- Mechanism of Action : The mechanism involves the inhibition of key signaling pathways that promote tumor growth and metastasis. This makes indeno(1,2-c)pyrazole derivatives promising candidates for further development as targeted cancer therapies.

Antimicrobial Activity

In addition to anticancer properties, indeno(1,2-c)pyrazole derivatives have demonstrated notable antimicrobial activities:

- Minimum Inhibitory Concentration (MIC) : Several derivatives have shown excellent antimicrobial activity against pathogenic bacteria. For instance, compound 7b exhibited MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens .

- Biofilm Inhibition : These compounds also inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating their potential utility in treating infections associated with biofilms .

Study on EGFR TK Inhibitors

A study conducted on a new series of indeno[1,2-c]pyrazoles revealed their effectiveness as EGFR tyrosine kinase inhibitors (TKIs). The synthesized compounds were evaluated both in silico and in vitro for their anticancer properties:

- Synthesis Method : Microwave-assisted synthesis was employed to enhance yield and efficiency. The resulting compounds were characterized using spectroscopic methods such as IR and NMR .

- Results : Among the tested compounds, several displayed significant inhibition of EGFR activity, supporting their potential as therapeutic agents for NSCLC treatment.

Anti-inflammatory Activity

Indeno(1,2-c)pyrazole derivatives have also been evaluated for anti-inflammatory effects:

- Inhibition of Cytokines : Some derivatives showed promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

- Mechanism Insights : The anti-inflammatory mechanisms are believed to involve the modulation of COX enzymes and other inflammatory pathways, making these compounds suitable candidates for treating inflammatory diseases.

Summary Table of Biological Activities

| Activity Type | Compound Example | Notable Findings |

|---|---|---|

| Anticancer | Indeno(1,2-c)pyrazole | Inhibits EGFR; induces apoptosis in NSCLC models |

| Antimicrobial | Compound 7b | MIC values of 0.22 - 0.25 μg/mL against pathogens |

| Anti-inflammatory | Various Derivatives | Significant inhibition of TNF-α and IL-6 |

常见问题

Basic: What are the established synthetic routes for preparing Indeno(1,2-c)pyrazole derivatives, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves multi-step reactions, starting with condensation of substituted quinoline precursors with ketones or aldehydes, followed by cyclization using hydrazine derivatives. For example, describes the use of 1,4-di-N-oxide quinolin-2-yl derivatives to synthesize pyrazole analogs via Claisen-Schmidt condensation and subsequent cyclization . Optimization strategies include:

- Temperature control : Reactions are often conducted under reflux (e.g., ethanol at 80°C) to enhance yield.

- Catalyst selection : Acidic or basic catalysts (e.g., acetic acid or piperidine) influence regioselectivity.

- Spectroscopic monitoring : TLC or HPLC can track intermediate formation (see IR and NMR data in ) .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound’s structure?

Answer:

Key techniques include:

- NMR spectroscopy : Proton (δ 8.62 ppm for quinoline protons) and carbon-13 NMR resolve substituent positions ( ) .

- IR spectroscopy : Peaks at ~1660 cm⁻¹ (C=O) and ~720 cm⁻¹ (C-Br) confirm functional groups ( ) .

- X-ray crystallography : Crystallographic data (CCDC codes in ) validate bond angles and intermolecular interactions .

Advanced: How can researchers investigate the electronic and photophysical properties of this compound for material science applications?

Answer:

Advanced methodologies include:

- UV-Vis and fluorescence spectroscopy : Measure λmax (e.g., 404–418 nm in ) and quantum yields to assess π-π* transitions .

- Theoretical calculations : Density Functional Theory (DFT) models in correlate experimental spectra with HOMO-LUMO gaps .

- Crystallographic analysis : Polarization effects in fused-ring systems (e.g., tetrazoloquinoline derivatives) explain charge-transfer behavior .

Advanced: What experimental frameworks are used to study structure-activity relationships (SAR) for biological activity?

Answer:

SAR studies require:

- Functional group variation : Synthesize analogs with substituents at the 3-methyl or 4-methylquinoline positions ( ) .

- Biological assays : Anti-inflammatory or antioxidant activity tests (e.g., COX inhibition in ) .

- Molecular docking : Align with receptor structures (e.g., COX-2) to predict binding affinity .

Advanced: How can theoretical frameworks guide the design of experiments involving this compound?

Answer:

Guiding principles from and emphasize:

- Conceptual alignment : Link research to theories like frontier molecular orbital (FMO) theory for photophysical studies .

- Methodological coherence : Use crystallographic data ( ) to validate computational models .

- Iterative refinement : Adjust synthetic protocols based on mechanistic insights (e.g., solvent effects on cyclization) .

Advanced: How should researchers address contradictions in reported biological or physicochemical data?

Answer:

Strategies include:

- Replication studies : Reproduce synthesis and assays under standardized conditions ( ) .

- Cross-validation : Compare NMR ( ) and XRD data ( ) to confirm structural integrity .

- Meta-analysis : Review substituent effects across studies (e.g., 4-methylquinoline vs. bromophenyl groups in and ) .

Advanced: What methodologies are used to analyze degradation pathways or stability under varying conditions?

Answer:

- Accelerated stability testing : Expose compounds to heat, light, or humidity, followed by HPLC analysis (’s R&D classifications for separation technologies) .

- Mass spectrometry : Identify degradation products (e.g., demethylation or oxidation byproducts) .

- Kinetic modeling : Use Arrhenius equations to predict shelf-life .

Advanced: How can computational tools enhance understanding of reaction mechanisms involving this compound?

Answer:

- DFT simulations : Model transition states for cyclization steps ( ) .

- Molecular dynamics : Simulate solvent effects on reaction kinetics ( ’s methodological framework) .

- Machine learning : Predict optimal reaction conditions from historical data (’s process control subclass) .

Advanced: What are the challenges in scaling up synthesis while maintaining regioselectivity?

Answer:

- Process control : Implement inline spectroscopy (e.g., FTIR) for real-time monitoring () .

- Catalyst optimization : Screen heterogeneous catalysts to reduce byproducts .

- Solvent engineering : Switch from ethanol to greener solvents (e.g., cyclopentyl methyl ether) .

Advanced: How can researchers integrate heterogeneous catalysis into the synthesis of this compound?

Answer:

- Catalyst screening : Test metal-organic frameworks (MOFs) or zeolites for cyclization steps (’s powder/particle technology subclass) .

- Surface analysis : Use SEM/EDS to study catalyst morphology and active sites .

- Kinetic studies : Compare turnover frequencies (TOF) across catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。